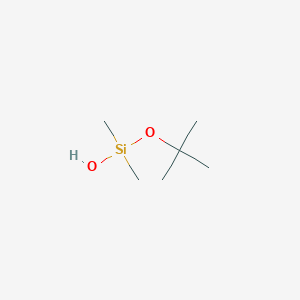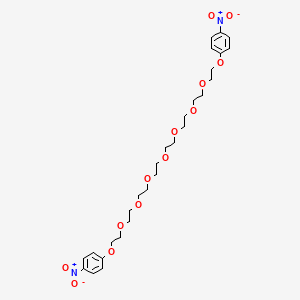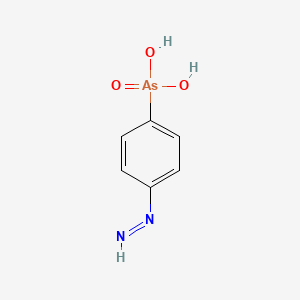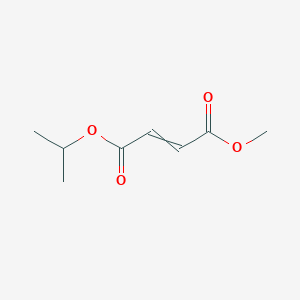![molecular formula C20H18N8O6Si2 B14419919 1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea CAS No. 85314-83-6](/img/structure/B14419919.png)
1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea is a complex organic compound characterized by the presence of multiple isocyanate groups. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes and other polymers
Méthodes De Préparation
The synthesis of 1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea typically involves the reaction of amines with phosgene to produce isocyanates . The general reaction can be represented as: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This reaction proceeds via the formation of a carbamoyl chloride intermediate. Due to the hazardous nature of phosgene, alternative methods such as using oxalyl chloride have been developed . Industrial production methods often involve the use of large-scale reactors and stringent safety protocols to handle the toxic reagents.
Analyse Des Réactions Chimiques
1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ureas and carbon dioxide.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: Isocyanates are electrophilic and react with nucleophiles such as alcohols and amines to form urethanes and ureas. Common reagents used in these reactions include alcohols, amines, and water.
Applications De Recherche Scientifique
1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea has several scientific research applications:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Medicine: Research into its use as a cross-linking agent in medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and foams.
Mécanisme D'action
The mechanism of action of 1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of polymers and other complex structures . The molecular targets include hydroxyl and amine groups, which are commonly found in various substrates.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea include other diisocyanates such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) . Compared to these compounds, this compound offers unique properties due to the presence of silicon atoms, which can enhance the thermal stability and mechanical properties of the resulting polymers .
Propriétés
Numéro CAS |
85314-83-6 |
|---|---|
Formule moléculaire |
C20H18N8O6Si2 |
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
1-[diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea |
InChI |
InChI=1S/C20H18N8O6Si2/c29-13-23-35(24-14-30,17-7-3-1-4-8-17)27-19(33)21-11-12-22-20(34)28-36(25-15-31,26-16-32)18-9-5-2-6-10-18/h1-10H,11-12H2,(H2,21,27,33)(H2,22,28,34) |
Clé InChI |
LGSQVEXWRRGLQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](NC(=O)NCCNC(=O)N[Si](C2=CC=CC=C2)(N=C=O)N=C=O)(N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)






![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)



